Superior Potency vs. PC751 in Bronchial Epithelial Cells
Although PC786 and its structural analog PC751 exhibit comparable inhibition of RSV‑induced cytopathic effect (CPE) in HEp‑2 cells, PC786 demonstrates greater antiviral potency than PC751 in human bronchial epithelial cells—a model system that more faithfully recapitulates the natural site of RSV infection in the human airway [REFS‑1]. This differential cellular activity indicates that PC786 possesses superior translational relevance for clinical development targeting lower respiratory tract RSV disease.
| Evidence Dimension | Antiviral potency in bronchial epithelial cells |
|---|---|
| Target Compound Data | More potent than PC751 (exact fold‑difference not specified in primary literature; qualitatively superior efficacy reported) |
| Comparator Or Baseline | PC751 (fluorinated derivative non‑nucleoside RSV L‑protein inhibitor) |
| Quantified Difference | PC786 exhibited greater potency than PC751 in bronchial epithelial cells, whereas both compounds inhibited RSV A/B‑induced CPE equally in HEp‑2 cells [REFS‑1]. |
| Conditions | Human bronchial epithelial cells; air‑liquid interface culture; RSV A2 infection |
Why This Matters
Superior potency in physiologically relevant bronchial epithelial cells suggests PC786 may achieve greater antiviral efficacy at the primary site of RSV infection compared to PC751, a critical consideration for translational research and preclinical development.
- [1] Atchison E, et al. Interaction Between the Matrix Protein and the Polymerase Complex of Respiratory Syncytial Virus. Viruses. 2024;16(12):1881. View Source
